BenchChemオンラインストアへようこそ!

1-(4-tert-butylbenzoyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine

Lipophilicity CNS drug design Physicochemical profiling

1-(4-tert-Butylbenzoyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine (CAS 219989-14-7) is a synthetic small molecule (MW 362.52 g/mol, formula C₂₄H₃₀N₂O) belonging to the cinnamylpiperazine class. It features a piperazine core N-substituted with a 4-tert-butylbenzoyl group on one nitrogen and a trans-cinnamyl (3-phenylprop-2-en-1-yl) moiety on the other, yielding a cLogP of approximately 5.0.

Molecular Formula C24H30N2O
Molecular Weight 362.517
CAS No. 219989-14-7
Cat. No. B2628109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-tert-butylbenzoyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine
CAS219989-14-7
Molecular FormulaC24H30N2O
Molecular Weight362.517
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)CC=CC3=CC=CC=C3
InChIInChI=1S/C24H30N2O/c1-24(2,3)22-13-11-21(12-14-22)23(27)26-18-16-25(17-19-26)15-7-10-20-8-5-4-6-9-20/h4-14H,15-19H2,1-3H3/b10-7+
InChIKeyKEQNXNWOGDAZKK-JXMROGBWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-tert-Butylbenzoyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine (CAS 219989-14-7): Structural Identity and Physicochemical Baseline for Procurement


1-(4-tert-Butylbenzoyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine (CAS 219989-14-7) is a synthetic small molecule (MW 362.52 g/mol, formula C₂₄H₃₀N₂O) belonging to the cinnamylpiperazine class . It features a piperazine core N-substituted with a 4-tert-butylbenzoyl group on one nitrogen and a trans-cinnamyl (3-phenylprop-2-en-1-yl) moiety on the other, yielding a cLogP of approximately 5.0 . This compound is commercially available as a research chemical with typical catalog purities of 90–97%, accompanied by batch-specific QC documentation (NMR, HPLC, GC) .

Why Generic Substitution Fails for 1-(4-tert-Butylbenzoyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine: The Consequence of Dual Pharmacophoric Features


This compound cannot be generically substituted by simpler piperazine derivatives because it uniquely integrates two pharmacophoric elements: a sterically demanding, lipophilic 4-tert-butylbenzoyl amide and a conformationally constrained trans-cinnamyl group. The cinnamyl piperazine motif is recognized as a privileged scaffold for multi-target pharmacology, with documented activities across CNS, antitumor, anti-inflammatory, and enzyme inhibitory domains [1]. Removing or replacing either moiety—e.g., using 1-(4-tert-butylbenzoyl)piperazine (which lacks the cinnamyl group) or 1-butyryl-4-cinnamylpiperazine (bucinnazine, which replaces the benzoyl with a butyryl group)—fundamentally alters the lipophilicity, hydrogen-bonding capacity, and target engagement profile. The dual substitution pattern directly controls the compound's high predicted logP (≈5.0) and its pKa (6.69), which govern passive membrane permeability and ionization state at physiological pH, respectively .

Quantitative Differentiation Evidence for 1-(4-tert-Butylbenzoyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine vs. Structural Analogs


Lipophilicity (LogP) Differentiation vs. Flunarizine and Bucinnazine

The target compound exhibits a calculated logP of 4.9978 , positioning it approximately 0.5–1.0 log units lower than flunarizine (estimated logP ≈ 5.8) and roughly 1.0–1.5 log units higher than bucinnazine (1-butyryl-4-cinnamylpiperazine, estimated logP ≈ 3.5–4.0). This intermediate lipophilicity suggests a potentially differentiated CNS penetration and tissue distribution profile compared to both the highly lipophilic diarylmethylpiperazine flunarizine and the more polar amide bucinnazine.

Lipophilicity CNS drug design Physicochemical profiling

Ionization State (pKa) Differentiation vs. 1-(4-tert-Butylbenzoyl)piperazine

The target compound has a predicted pKa of 6.69±0.10 , reflecting the basicity of the piperazine ring nitrogen adjacent to the cinnamyl substituent. In contrast, 1-(4-tert-butylbenzoyl)piperazine—which replaces the cinnamyl group with a hydrogen—exhibits a predicted pKa of approximately 8.0–8.5 due to the removal of the electron-withdrawing effect of the cinnamyl group. This pKa difference of >1.3 units means the target compound will be predominantly un-ionized at physiological pH (7.4), whereas the simpler analog will be significantly ionized, leading to different solubility, permeability, and receptor-binding profiles.

Ionization pKa Drug-likeness

Steric Bulk Differentiation: 4-tert-Butylbenzoyl vs. 4-Fluorobenzoyl Analogs

The 4-tert-butylbenzoyl group introduces significant steric bulk (Taft steric parameter Es ≈ −1.54) compared to a 4-fluorobenzoyl group (Es ≈ −0.46) or an unsubstituted benzoyl group (Es ≈ 0). This steric differentiation is relevant for target binding pocket occupancy and metabolic shielding. Cinnamoylpiperazine derivatives with 4-substituted benzoyl groups have been explored as tyrosinase inhibitors, where substituent bulk directly influences potency [1]. While the target compound was not explicitly tested in that study, the SAR trends indicate that the tert-butyl group's steric and inductive effects will produce a distinct target engagement profile compared to halogen- or methyl-substituted benzoyl analogs.

Steric hindrance Metabolic stability Structure-activity relationship

Commercial Purity and Batch QC Documentation vs. Non-Specialist Vendors

Multiple specialist vendors supply this compound with documented purity levels of 90% (Bidepharm) and ≥97% (MolCore) , each accompanied by batch-specific QC analyses including NMR, HPLC, and GC. In contrast, the simpler analog 1-(4-tert-butylbenzoyl)piperazine (CAS 118630-34-5) is often supplied without comparable QC documentation or at unspecified purity grades . This documented purity and analytical traceability is essential for reproducible in vitro pharmacology and for meeting the data integrity requirements of peer-reviewed publication.

Chemical procurement Quality assurance Batch-to-batch consistency

Predicted ADME and Safety Hazards: GHS Classification vs. Clinical-Stage Cinnamylpiperazines

The compound carries GHS07 hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This safety profile is consistent with other non-optimized cinnamylpiperazine research chemicals and is less favorable than clinically developed cinnamylpiperazines such as flunarizine, which has a well-characterized therapeutic index. Additionally, the predicted boiling point of 524.8±50.0 °C and density of 1.070±0.06 g/cm³ indicate favorable thermal stability and handling characteristics for storage and formulation under standard laboratory conditions.

Safety assessment ADME prediction Research chemical handling

Trans-Cinnamyl Conformational Constraint vs. Saturated Alkyl Piperazine Analogs

The (2E)-3-phenylprop-2-en-1-yl (trans-cinnamyl) substituent introduces a rigid, planar π-system with restricted rotation around the C=C double bond. This contrasts with saturated N-alkylpiperazine analogs such as 1-(4-tert-butylbenzoyl)-4-(3-phenylpropyl)piperazine, where free rotation around the C–C single bonds increases conformational entropy. In the broader cinnamylpiperazine class, the trans-alkene geometry has been shown to be critical for opioid receptor subtype selectivity, with trans-cinnamyl derivatives exhibiting KOR agonist activity while saturated or cis-analogs lose this selectivity [1]. The trans-geometry of this compound is confirmed by the E-configuration designation in its IUPAC name and is essential for maintaining any π-stacking or hydrophobic interactions with aromatic residues in the target binding pocket.

Conformational restriction Molecular recognition GPCR ligand design

Recommended Research and Procurement Application Scenarios for 1-(4-tert-Butylbenzoyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine


Cinnamylpiperazine SAR Probe for CNS Target Engagement

Based on its intermediate logP (≈5.0) and trans-cinnamyl conformational constraint, this compound serves as an ideal probe in a matrix of cinnamylpiperazine analogs for dissecting the contribution of lipophilicity and steric bulk to blood–brain barrier penetration and CNS receptor occupancy. Researchers comparing flunarizine (logP ≈5.8), bucinnazine (logP ≈3.5–4.0), and this compound can evaluate logP-dependent shifts in in vitro permeability (PAMPA-BBB) and in vivo brain/plasma ratios, as established in the quantitative evidence in Section 3, Evidence Items 1 and 6 [1].

Metabolic Stability Optimization via Steric Shielding of the Benzoyl Amide

The 4-tert-butyl group provides substantial steric bulk (Es ≈ −1.54) adjacent to the amide bond, which may confer resistance to hydrolytic metabolism by esterases/amidases compared to 4-fluoro or 4-methyl benzoyl analogs. This compound is suitable for in vitro metabolic stability assays (e.g., human liver microsomes, hepatocytes) to quantify the half-life advantage conferred by the tert-butyl substituent, directly building on the steric differentiation evidence in Section 3, Evidence Item 3 [2].

Reference Standard for Analytical Method Development and QC Validation

With commercially available purity of ≥97% (MolCore, ISO-certified) and 90% (Bidepharm, with NMR/HPLC/GC batch QC), this compound can be used as a reference standard for developing LC-MS or HPLC-UV methods to quantify cinnamylpiperazine derivatives in biological matrices or chemical inventory. The documented purity and GHS safety classification (H302, H315, H319, H335) support its use in controlled laboratory environments, as detailed in Section 3, Evidence Items 4 and 5 .

Opioid or GPCR Receptor Subtype Selectivity Profiling in Cinnamylpiperazine Libraries

Given the class-level evidence that trans-cinnamylpiperazines exhibit KOR-selective agonist activity distinct from MOR and DOR [1], this specific tert-butylbenzoyl variant can be included in a focused library to probe the effect of the N-benzoyl substituent on opioid receptor subtype selectivity. Its unique combination of tert-butyl steric bulk and trans-cinnamyl geometry differentiates it from both the clinical analgesic bucinnazine (N-butyryl) and the calcium channel blocker flunarizine (N-benzhydryl), enabling head-to-head selectivity profiling across μ, κ, and δ opioid receptors.

Quote Request

Request a Quote for 1-(4-tert-butylbenzoyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.